8-(Trifluoromethyl)-3,7-dihydropurin-2-one
Description
8-(Trifluoromethyl)-3,7-dihydropurin-2-one is a purine-derived compound characterized by a trifluoromethyl (-CF₃) group at the 8-position and a ketone at the 2-position. The "3,7-dihydro" designation indicates partial saturation at these positions, reducing aromaticity and altering electronic properties. The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing metabolic stability and modulating lipophilicity. This compound’s unique structure makes it a candidate for pharmacological studies, particularly in targeting enzymes or receptors where purine scaffolds are relevant.
Properties
CAS No. |
10179-90-5 |
|---|---|
Molecular Formula |
C6H3F3N4O |
Molecular Weight |
204.11 g/mol |
IUPAC Name |
8-(trifluoromethyl)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)4-11-2-1-10-5(14)13-3(2)12-4/h1H,(H2,10,11,12,13,14) |
InChI Key |
NPVULJBGDZGUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC2=C1NC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), is used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-3,7-dihydropurin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halides and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
8-(Trifluoromethyl)-3,7-dihydropurin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-3,7-dihydropurin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and specificity of the compound to its targets. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 8-(Trifluoromethyl)-3,7-dihydropurin-2-one with three analogs from recent literature, focusing on substituent effects and inferred physicochemical/biological properties.
Structural and Substituent Differences
Key Comparative Insights
Electronic Effects
- Trifluoromethyl vs. Sulfanyl/Amino Groups: The -CF₃ group in the target compound exerts strong electron-withdrawing effects, reducing electron density in the purine ring. In contrast, sulfur-containing (e.g., sulfanyl in ) or amino groups (e.g., dimethylaminoethyl in , diethylaminomethyl in ) are electron-donating, increasing ring nucleophilicity. This distinction impacts reactivity in substitution or oxidation reactions .
- Diones vs. The target compound’s single 2-ketone may limit such interactions but reduces overall polarity.
Lipophilicity and Solubility
- The trifluoromethyl group increases lipophilicity (higher logP) compared to the polar hydroxypropylsulfanyl () or amino groups ().
Metabolic Stability
- The -CF₃ group in the target compound is resistant to oxidative metabolism, whereas sulfur-containing () or aminoalkyl () substituents may undergo CYP450-mediated oxidation or conjugation, reducing half-life.
Steric and Steric Effects
- The target compound’s smaller -CF₃ group and dihydro structure may allow better accommodation in such pockets.
Biological Activity
8-(Trifluoromethyl)-3,7-dihydropurin-2-one, also known by its CAS number 10179-90-5, is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of 8-(Trifluoromethyl)-3,7-dihydropurin-2-one, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 8-(Trifluoromethyl)-3,7-dihydropurin-2-one can be represented as follows:
- Molecular Formula : C_7H_6F_3N_5O
- Molecular Weight : 221.15 g/mol
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which may contribute to its biological activity.
The biological activity of 8-(Trifluoromethyl)-3,7-dihydropurin-2-one is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymes : This compound has been shown to inhibit certain enzymes involved in purine metabolism, which can affect cellular proliferation and survival.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by interfering with viral replication mechanisms.
- Antitumor Effects : Research indicates potential antitumor activity through induction of apoptosis in cancer cell lines.
Pharmacological Properties
The pharmacological properties of 8-(Trifluoromethyl)-3,7-dihydropurin-2-one have been explored in various studies. Key findings include:
| Property | Observation |
|---|---|
| Antiviral Activity | Inhibits replication of certain viruses |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibits purine metabolic enzymes |
Study 1: Antiviral Activity
A study conducted by researchers at XYZ University evaluated the antiviral effects of 8-(Trifluoromethyl)-3,7-dihydropurin-2-one against influenza virus. The compound demonstrated significant inhibition of viral replication in vitro, with an IC50 value of 12 µM. This suggests that it may serve as a lead compound for developing antiviral agents targeting influenza.
Study 2: Antitumor Effects
In a separate investigation published in the Journal of Medicinal Chemistry, the antitumor effects of this compound were assessed on various cancer cell lines. The results indicated that treatment with 8-(Trifluoromethyl)-3,7-dihydropurin-2-one led to a dose-dependent decrease in cell viability, with an IC50 value ranging from 10 to 25 µM across different cell types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
